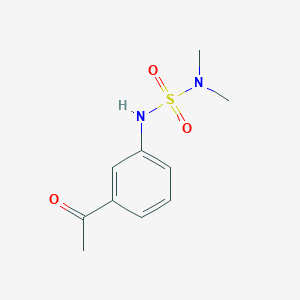
1-Acetyl-3-(Dimethylsulfamoylamino)benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C10H14N2O3S and a molecular weight of 242.3 g/mol. This compound is characterized by the presence of an acetyl group and a dimethylsulfamoylamino group attached to a benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-(dimethylsulfamoylamino)benzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Acetyl-3-(dimethylsulfamoylamino)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation of benzene derivatives. In this reaction, an acyl chloride (such as acetyl chloride) reacts with the benzene ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the acetylated product .
Industrial Production Methods
Industrial production of 1-Acetyl-3-(dimethylsulfamoylamino)benzene typically involves large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a suitable solvent, and the product is purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetyl-3-(dimethylsulfamoylamino)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form corresponding amines or alcohols under suitable conditions.
Oxidation: Oxidation reactions can convert the acetyl group to carboxylic acids or other oxidized products.
Common Reagents and Conditions
Friedel-Crafts Acylation: Acetyl chloride and AlCl3 are commonly used reagents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nitration: Nitro derivatives of the benzene ring.
Reduction: Amines or alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Wirkmechanismus
The mechanism of action of 1-Acetyl-3-(dimethylsulfamoylamino)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The acetyl and dimethylsulfamoylamino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A sulfonamide antibiotic with a similar structure but without the acetyl group.
Acetanilide: An analgesic and antipyretic compound with an acetyl group attached to an aniline ring.
Uniqueness
1-Acetyl-3-(dimethylsulfamoylamino)benzene is unique due to the presence of both an acetyl group and a dimethylsulfamoylamino group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1-acetyl-3-(dimethylsulfamoylamino)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-8(13)9-5-4-6-10(7-9)11-16(14,15)12(2)3/h4-7,11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCDUUBFPDSSCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]acetohydrazide](/img/structure/B389324.png)
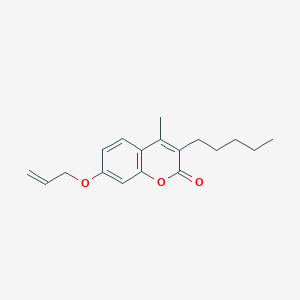
![2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B389327.png)
![6,6,8-trimethyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389328.png)
![6-Amino-3-tert-butyl-4-(4-hydroxy-3-methoxy-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389329.png)
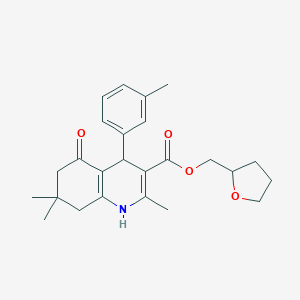

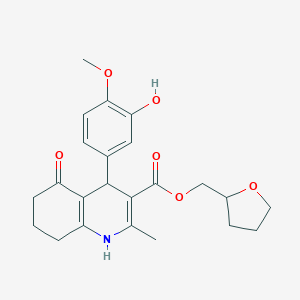
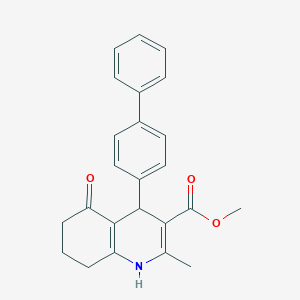
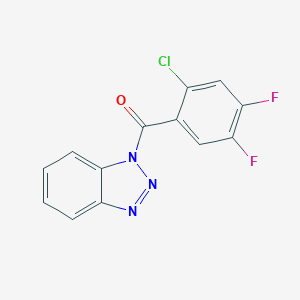
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389341.png)
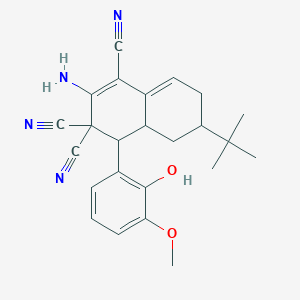
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389343.png)
![ETHYL (2Z)-2-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389345.png)
